molecular formula C23H29NO4 B120665 Epocarbazolin B CAS No. 146935-40-2

Epocarbazolin B

Cat. No. B120665
M. Wt: 383.5 g/mol
InChI Key: MBSCZZAHNJORIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Epocarbazolin B is a natural product isolated from the fungus Epichloë typhina. It belongs to the class of alkaloids and has been the subject of numerous research studies in the field of medicinal chemistry. Epocarbazolin B has shown promising results as an anticancer agent, and its unique structure has attracted the attention of many researchers.

Scientific Research Applications

Synthesis and Chemical Properties

Epocarbazolin B, along with its counterpart Epocarbazolin A, has been a subject of interest in synthetic chemistry. A study outlined a methodology for the total synthesis of both (±)-epocarbazolin A and epocarbazolin B. This process involved the epoxidation of trisilyl-protected carbazomadurins A and B with dimethyldioxirane followed by desilylation. The study also explored the asymmetric synthesis of (−)-epocarbazolin A via Shi epoxidation, highlighting the chemical complexities and possibilities of manipulating the Epocarbazolin molecules for various applications (Knöll & Knölker, 2006).

Pharmacological Potential

A broader examination of carbazole derivatives, including Epocarbazolin B, indicated promising pharmacological properties. The study mentioned that carbazole alkaloids like Epocarbazolin B act as antioxidants, functioning as free-radical scavengers. This property suggests potential applications in developing novel drugs against diseases initiated by oxygen-derived free radicals. Moreover, the study also explored the structure–activity relationships of carbazole derivatives for anti-tuberculosis activity, indicating the potential medicinal relevance of these compounds (Choi et al., 2008).

properties

CAS RN

146935-40-2

Product Name

Epocarbazolin B

Molecular Formula

C23H29NO4

Molecular Weight

383.5 g/mol

IUPAC Name

4-(hydroxymethyl)-7-methyl-8-[3-methyl-3-(3-methylpentyl)oxiran-2-yl]-9H-carbazole-1,6-diol

InChI

InChI=1S/C23H29NO4/c1-5-12(2)8-9-23(4)22(28-23)18-13(3)17(27)10-15-19-14(11-25)6-7-16(26)21(19)24-20(15)18/h6-7,10,12,22,24-27H,5,8-9,11H2,1-4H3

InChI Key

MBSCZZAHNJORIK-UHFFFAOYSA-N

SMILES

CCC(C)CCC1(C(O1)C2=C3C(=CC(=C2C)O)C4=C(C=CC(=C4N3)O)CO)C

Canonical SMILES

CCC(C)CCC1(C(O1)C2=C3C(=CC(=C2C)O)C4=C(C=CC(=C4N3)O)CO)C

synonyms

epocarbazolin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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